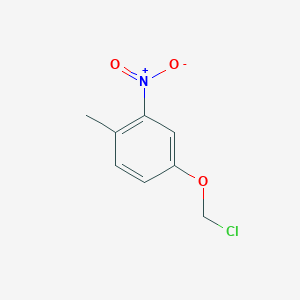

4-(Chloromethoxy)-1-methyl-2-nitrobenzene

Description

Contextualizing Chloromethoxy Nitrobenzene Derivatives within Aromatic Systems

The chemical behavior of 4-(Chloromethoxy)-1-methyl-2-nitrobenzene is fundamentally dictated by the electronic properties of its substituents on the aromatic ring. Aromatic systems are characterized by a delocalized π-electron cloud, and the nature of the groups attached to the ring significantly influences its reactivity.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. scielo.br This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene. quora.com It directs incoming electrophiles to the meta-position relative to itself.

Methyl Group (-CH₃): The methyl group is an electron-donating group, primarily through an inductive effect and hyperconjugation. It activates the ring towards electrophilic substitution and is an ortho-, para-director. libretexts.org

The interplay of these groups—the strongly deactivating nitro group, the activating methyl group, and the electronically ambiguous chloromethoxy group—creates a unique substitution pattern and reactivity profile that is a subject of interest in synthetic strategy. For instance, the presence of the potent nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. scielo.br

Significance of Aryl Chloromethyl Ether Functionalities in Synthetic Chemistry

The aryl chloromethyl ether functionality (Ar-O-CH₂Cl), a key feature of this compound, is a valuable tool in synthetic organic chemistry. This functional group is analogous to chloromethyl methyl ether (CH₃OCH₂Cl or MOM-Cl), a widely used reagent. chempanda.com

Aryl chloromethyl ethers are primarily recognized for their role as:

Protecting Groups: They are precursors for the introduction of the methoxymethyl (MOM) ether protecting group for phenols. The MOM group is valued for its stability under a range of conditions and its relatively mild removal protocols. chempanda.comresearchgate.net

Alkylating Agents: The chloromethyl group is a reactive electrophilic site. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows the aryl chloromethyl ether to act as an alkylating agent, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. orgsyn.org

Synthetic Intermediates: The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups, making these compounds versatile intermediates in multi-step syntheses. acs.org For example, they can be used in the preparation of functionalized 1,3-dihydroisobenzofurans, which are core structures in some pharmaceuticals. acs.org

The presence of the labile chlorine atom makes the chloromethoxy group a site of high reactivity, which can be strategically exploited in the synthesis of more complex molecules. nih.gov

Current Research Landscape and Future Trajectories for Substituted Nitroaromatic Compounds

Substituted nitroaromatic compounds remain a cornerstone of chemical research and industry, serving as critical intermediates for a vast array of products, including pharmaceuticals, dyes, and agrochemicals. mdpi.comresearchgate.net The global market for nitroaromatics is substantial, driven by their wide-ranging applications. marketreportanalytics.com

Current research in this field is focused on several key areas:

Novel Synthesis Methods: There is a continuous drive to develop more efficient, selective, and environmentally benign methods for the synthesis of nitroaromatics. researchgate.net This includes the exploration of new nitrating agents and catalytic systems, such as metal-free nitration and transition metal-catalyzed C-H activation, to avoid the use of harsh and corrosive reagents like mixed nitric and sulfuric acids. mdpi.comresearchgate.net

Improved Performance: Research is ongoing to design novel nitroaromatic compounds with enhanced characteristics for specific applications. marketreportanalytics.com This involves fine-tuning the substitution patterns on the aromatic ring to modulate the compound's physical, chemical, and biological properties.

Greener Alternatives: A significant trend is the development of biodegradable and less toxic alternatives to conventional nitroaromatic compounds, addressing the environmental and health concerns associated with this class of chemicals. marketreportanalytics.com Stringent environmental regulations are a major driver of this innovation. marketreportanalytics.com

The future of nitroaromatic chemistry will likely see continued progress in sustainable synthesis and the application of these compounds in materials science and medicinal chemistry. mdpi.com The unique electronic properties of the nitro group will continue to be exploited in the design of functional molecules. scielo.brmdpi.com

Data Tables of Related Compounds

Table 1: Chemical Identifiers of Related Compounds

| Compound Name | Molecular Formula | CAS Number |

| 4-Chloro-1-methyl-2-nitrobenzene | C₇H₆ClNO₂ | 89-59-8 |

| 4-(Chloromethyl)-1-methyl-2-nitrobenzene | C₈H₈ClNO₂ | 84540-59-0 |

| 1-(Chloromethoxy)-2-nitrobenzene | C₇H₆ClNO₃ | Not Available |

| 4-Chloro-2-(chloromethyl)-1-nitrobenzene | C₇H₅Cl₂NO₂ | 57750-81-9 |

Table 2: Physicochemical Properties of Related Compounds

| Compound Name | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Chloro-1-methyl-2-nitrobenzene | 171.58 | Pale yellow crystalline solid | 32-38 |

| 4-(Chloromethyl)-1-methyl-2-nitrobenzene | 185.61 | Not Available | Not Available |

| 1-(Chloromethoxy)-2-nitrobenzene | 187.58 | Not Available | Not Available |

| 4-Chloro-2-(chloromethyl)-1-nitrobenzene | 206.02 | Not Available | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

4-(chloromethoxy)-1-methyl-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO3/c1-6-2-3-7(13-5-9)4-8(6)10(11)12/h2-4H,5H2,1H3 |

InChI Key |

UPFWKMUEMRBWTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Chloromethoxy 1 Methyl 2 Nitrobenzene

Influence of Functional Groups on Aromatic Reactivity

The electronic properties of the chloromethoxy, methyl, and nitro substituents significantly influence the electron density distribution within the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

The distribution of electron density in the benzene ring is a critical factor in determining the regioselectivity of substitution reactions. The resonance donation from the oxygen atom preferentially increases the electron density at the ortho and para positions relative to the meta position.

| Effect | Description | Impact on Benzene Ring |

|---|---|---|

| Resonance Effect (+R) | Donation of lone pair electrons from the oxygen atom to the aromatic ring. | Increases electron density, particularly at the ortho and para positions. |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the electronegativity of the chlorine atom. | Decreases overall electron density on the ring. |

The methyl group (-CH₃) is generally considered an electron-donating group. minia.edu.eg It exerts a positive inductive effect (+I) and also a hyperconjugative effect, both of which increase the electron density of the benzene ring. libretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophiles. fiveable.me Like the chloromethoxy group, the methyl group is an ortho, para-director for electrophilic aromatic substitution. minia.edu.eg

In stark contrast, the nitro group (-NO₂) is a powerful electron-withdrawing group. solubilityofthings.com It exerts both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.orgquora.com These effects significantly decrease the electron density of the aromatic ring, making it much less reactive towards electrophiles. lumenlearning.com Consequently, the nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. minia.edu.eg However, this deactivation towards electrophiles makes the ring more susceptible to nucleophilic attack. numberanalytics.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (Electrophilic) | Directing Effect (Electrophilic) |

|---|---|---|---|---|

| Methyl (-CH₃) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| Nitro (-NO₂) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Nucleophilic Substitution Pathways in Chloromethoxybenzene Systems

The presence of the strongly electron-withdrawing nitro group on the aromatic ring of 4-(chloromethoxy)-1-methyl-2-nitrobenzene makes it a candidate for nucleophilic aromatic substitution (SₙAr).

The SₙAr mechanism is a two-step process. pressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The aromaticity of the ring is temporarily lost in this step. nih.gov In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. nih.gov

For the SₙAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. pressbooks.pubwikipedia.orgbyjus.com This positioning allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex. libretexts.org

Electron-withdrawing groups play a crucial role in accelerating the rate of SₙAr reactions. byjus.com They do so by stabilizing the negatively charged Meisenheimer complex intermediate. numberanalytics.com The more effective the electron-withdrawing group is at delocalizing the negative charge, the more stable the intermediate, and the faster the reaction will proceed. pressbooks.pub

The nitro group is particularly effective in this role due to its ability to delocalize the negative charge onto its oxygen atoms through resonance. When the nitro group is ortho or para to the site of nucleophilic attack, a resonance structure can be drawn where the negative charge is located on the nitro group, significantly stabilizing the intermediate. libretexts.org

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Presence of Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilizes the Meisenheimer complex intermediate. numberanalytics.com |

| Position of EWGs | Ortho or para to leaving group is most effective | Allows for direct resonance stabilization of the negative charge. byjus.comlibretexts.org |

| Strength of Nucleophile | Stronger nucleophiles generally react faster | Facilitates the initial attack on the electron-deficient ring. numberanalytics.com |

| Leaving Group Ability | Better leaving groups can increase the rate of the second step | Facilitates the departure of the leaving group to restore aromaticity. numberanalytics.com |

Reductive Transformations of the Nitro Group

The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing functional groups. numberanalytics.comwikipedia.org The specific product of the reduction depends on the reducing agent and the reaction conditions. numberanalytics.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comlibretexts.org For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel can reduce the nitro group to an amino group (-NH₂). wikipedia.org Similarly, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also effective for this transformation. masterorganicchemistry.com

Depending on the conditions, partial reduction of the nitro group can also be achieved, leading to the formation of nitroso (-N=O) or hydroxylamino (-NHOH) compounds. numberanalytics.com For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

| Product | Typical Reagents and Conditions |

|---|---|

| Amine (-NH₂) | H₂, Pd/C; Fe, HCl; Sn, HCl; Zn, HCl wikipedia.orgmasterorganicchemistry.com |

| Hydroxylamine (-NHOH) | Zn, NH₄Cl; Raney Ni and hydrazine (B178648) at 0-10 °C wikipedia.org |

| Azo compound (-N=N-) | Metal hydrides like LiAlH₄ wikipedia.org |

| Hydrazine (-NHNH-) | Excess zinc metal wikipedia.org |

Potential for Transformations of the Methyl Group

The methyl group on the aromatic ring of this compound also possesses the potential for chemical transformation, primarily through oxidation. The presence of the electron-withdrawing nitro group can activate the methyl group towards certain oxidative reactions.

Oxidation to a Carboxylic Acid:

Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid. This transformation would yield 4-(chloromethoxy)-2-nitrobenzoic acid. Common oxidizing agents for this type of reaction include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

Oxidation to an Aldehyde:

Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 4-(chloromethoxy)-2-nitrobenzaldehyde.

It is important to note that the conditions required for the oxidation of the methyl group are generally harsh and may not be compatible with the chloromethoxy and nitro functionalities. The chloromethoxy group could be susceptible to cleavage, and the nitro group itself can influence the course of the oxidation. The selective transformation of the methyl group in the presence of these other functionalities would require careful selection of reagents and reaction conditions. In the context of the manufacturing of 2,4,6-trinitrotoluene (B92697) (TNT), it is known that the presence of nitrogen dioxide can lead to the oxidation of the methyl group of toluene (B28343), a highly exothermic and potentially hazardous reaction.

Advanced Spectroscopic and Chromatographic Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 4-(Chloromethoxy)-1-methyl-2-nitrobenzene.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the chloromethoxy group. The electron-withdrawing nitro group and the electron-donating methyl and chloromethoxy groups significantly influence the chemical shifts of the aromatic protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl carbon, the methylene carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on standard functional group effects. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (C3-H) | ~7.8-8.0 | d | ~125-130 |

| Aromatic H (C5-H) | ~7.0-7.2 | dd | ~115-120 |

| Aromatic H (C6-H) | ~7.4-7.6 | d | ~130-135 |

| -CH₃ | ~2.3-2.5 | s | ~15-20 |

| -OCH₂Cl | ~5.8-6.0 | s | ~75-80 |

| Aromatic C (C1-CH₃) | - | - | ~135-140 |

| Aromatic C (C2-NO₂) | - | - | ~145-150 |

| Aromatic C (C4-OCH₂Cl) | - | - | ~155-160 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their positions on the benzene (B151609) ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edunih.gov This technique would definitively link each proton signal (e.g., from the methyl and methylene groups) to its corresponding carbon signal. columbia.edunih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JHC, ³JHC). columbia.edunih.gov This is invaluable for piecing together the molecular framework. For instance, correlations would be expected from the methyl protons to the C1, C2, and C6 aromatic carbons, and from the methylene protons of the chloromethoxy group to the C4 aromatic carbon. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space proximity between protons, regardless of bond connectivity. They are essential for determining stereochemistry and conformation. A NOESY or ROESY spectrum could show correlations between the methylene (-OCH₂Cl) protons and the aromatic proton at C5, and between the methyl (-CH₃) protons and the aromatic proton at C6, confirming their spatial arrangement. science.gov

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. Larger molecules diffuse more slowly than smaller ones. In a synthesis or purification context, a DOSY experiment could be used to confirm the purity of a this compound sample by showing that all proton signals align at the same diffusion coefficient. It can also help identify and characterize any impurities present without physical separation.

While the aforementioned NMR techniques are typically performed on solutions, solid-state NMR (ssNMR) provides information about the compound in its solid, crystalline, or amorphous form. ssNMR can be used to study polymorphism (the existence of different crystal structures), molecular packing, and dynamics in the solid state. For this compound, ssNMR could characterize its crystalline form and provide insights into intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups.

Nitro Group (NO₂) : Strong, distinct stretching vibrations are expected. The asymmetric stretch typically appears around 1500-1560 cm⁻¹, and the symmetric stretch appears around 1335-1370 cm⁻¹.

Aromatic Ring (C=C) : Multiple bands corresponding to C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-H Bonds : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ range.

Ether Linkage (C-O-C) : The C-O stretching vibration from the chloromethoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ region.

C-Cl Bond : The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Note: These are predicted frequency ranges based on characteristic group vibrations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H (-CH₃, -CH₂-) | Stretching | 2850-3000 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335-1370 | Strong |

| Ether (Ar-O-CH₂) | Asymmetric Stretch | 1200-1275 | Strong |

| Alkyl Halide (-CH₂Cl) | Stretching | 600-800 | Medium-Strong |

Analysis of Reaction Kinetics and Mechanisms via In-situ Monitoring

The study of reaction kinetics and the elucidation of mechanistic pathways for the synthesis or transformation of this compound can be significantly advanced through the use of in-situ monitoring techniques. These methods allow for real-time analysis of the reaction mixture without the need for sample extraction, thereby preserving the transient and reactive species that are crucial for understanding the reaction mechanism. Techniques such as time-resolved Raman spectroscopy and in-situ X-ray powder diffraction (XRPD) are powerful tools for tracking the progress of chemical transformations in real-time. nih.gov

While specific studies applying these techniques to this compound are not extensively documented in public literature, the principles can be extrapolated from research on related nitroaromatic compounds. nih.gov For instance, in a synthesis reaction, Raman spectroscopy could monitor the disappearance of reactant-specific vibrational bands and the concurrent appearance of bands corresponding to the product's nitro (NO₂) and C-O-C ether linkages. By plotting the intensity of these characteristic peaks against time, a reaction profile can be generated. This data can then be fitted to various kinetic models to determine reaction rates and orders. nih.gov Similarly, electrospray ionization mass spectrometry (ESI-MS) has been used to identify degradation products and propose transformation pathways for other nitroaromatic compounds in solution, providing mechanistic insights. nih.gov

Table 1: Potential In-situ Monitoring Techniques for Kinetic Analysis

| Technique | Principle | Information Obtained | Applicability to this compound |

|---|---|---|---|

| Time-Resolved Raman Spectroscopy | Measures changes in vibrational modes of molecules as the reaction progresses. | Concentration changes of reactants, intermediates, and products; reaction rate constants. | Monitors characteristic peaks for C-NO₂, C-Cl, and ether linkages to track compound formation or consumption. |

| In-situ X-ray Powder Diffraction (XRPD) | Tracks changes in the crystalline phases of solid reactants and products. | Phase transformations, formation of crystalline intermediates, reaction kinetics in solid-state reactions. | Applicable for studying solid-state synthesis or degradation, identifying different polymorphic forms. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Analyzes the mass-to-charge ratio of ions in solution, allowing for the identification of reaction components. | Identification of intermediates and products in solution-phase reactions, elucidation of reaction pathways. | Could identify intermediates and degradation products during reactions like hydrolysis or reduction. nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. The nominal molecular weight of the compound is 185.61 g/mol . cymitquimica.com In a mass spectrometer, the molecule is ionized and the resulting molecular ion (M⁺) or a related pseudomolecular ion is detected, confirming the molecular mass. The subsequent fragmentation of this ion into smaller, charged fragments provides a distinct pattern that acts as a molecular fingerprint, which can be used to elucidate the compound's structure.

Coupling with Gas Chromatography (GC-MS) for Mixture Analysis

For the analysis of this compound within complex mixtures, such as environmental samples or reaction crudes, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. researchgate.net In this hyphenated technique, the gas chromatograph first separates the volatile and semi-volatile components of the mixture based on their boiling points and affinities for the stationary phase of the GC column. taylorfrancis.com As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. The MS then ionizes the molecule, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum. This allows for the positive identification of the compound even in the presence of other substances. The selectivity and sensitivity of GC-MS make it a standard method for the analysis of nitroaromatic and nitrochlorobenzene compounds in various matrices. researchgate.netcdc.gov

Ionization Techniques (EI, NCI, ECNI) for Chlorinated Compounds

The choice of ionization technique is critical for the analysis of chlorinated and nitrated compounds like this compound.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. libretexts.orgchromatographyonline.com This process imparts significant energy, leading to extensive and reproducible fragmentation. youtube.com While the molecular ion may be weak or absent for some compounds, the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" that can be matched against spectral libraries (like NIST) for confident identification. metwarebio.com

Negative Chemical Ionization (NCI) , which includes the mechanism of Electron Capture Negative Ionization (ECNI), is a soft and highly selective ionization technique. It is particularly effective for electrophilic molecules containing electron-withdrawing groups, such as the nitro and chloro substituents present in the target compound. gcms.cznih.gov In NCI, low-energy electrons are captured by the analyte molecule, leading to the formation of a molecular anion (M⁻) with minimal fragmentation. This results in a much simpler mass spectrum, often dominated by the molecular ion peak, which is invaluable for confirming the molecular weight. NCI offers significantly higher sensitivity and selectivity for halogenated and nitro compounds compared to EI. cdc.govgcms.cz

Table 2: Comparison of EI and NCI for Chlorinated Nitroaromatics

| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI/ECNI) |

|---|---|---|

| Ionization Energy | High (typically 70 eV) | Low (~0.1 - 15 eV) |

| Fragmentation | Extensive, complex fragmentation patterns libretexts.org | Minimal fragmentation, "soft" ionization gcms.cz |

| Molecular Ion Peak | Often weak or absent | Typically strong and easily identifiable gcms.cz |

| Primary Use | Structural elucidation and library matching | Molecular weight confirmation and trace quantification |

| Selectivity | Non-selective, ionizes most vaporizable compounds youtube.com | Highly selective for electrophilic compounds (e.g., halogenated, nitrated) nih.gov |

| Sensitivity | Good | Excellent, often orders of magnitude higher than EI for target compounds gcms.cz |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not available in the surveyed literature, valuable structural insights can be gained from the analysis of closely related compounds such as 1-chloro-2-methyl-4-nitrobenzene and 1-(chloromethyl)-4-nitrobenzene. nih.govmdpi.comresearchgate.netresearchgate.net

Studies on these analogues reveal that the molecule is nearly planar, with a small dihedral angle between the plane of the nitro group and the phenyl ring. mdpi.comresearchgate.net For example, in 1-chloro-2-methyl-4-nitrobenzene, this angle is reported as 6.2(3)°. mdpi.com The crystal packing is typically stabilized by intermolecular interactions such as C–H···O hydrogen bonds and, in some cases, π-π stacking between adjacent benzene rings. mdpi.com The data from these related structures allows for a reliable prediction of the key geometric parameters for this compound.

Table 3: Crystallographic Data for Structurally Similar Compounds

| Parameter | 1-chloro-2-methyl-4-nitrobenzene mdpi.comresearchgate.net | 1-(chloromethyl)-4-nitrobenzene nih.govresearchgate.net |

|---|---|---|

| Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 | 171.58 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P 2₁/n | P2₁2₁2₁ |

| a (Å) | 13.5698 (8) | 4.7434 (1) |

| b (Å) | 3.7195 (3) | 6.4189 (2) |

| c (Å) | 13.5967 (8) | 24.9413 (11) |

| β (°) | 91.703 (3) | 90 |

| Volume (ų) | 685.96 (10) | 759.40 (4) |

| Z | 4 | 4 |

| Key Dihedral Angle | 6.2 (3)° (NO₂ group to ring) | 2.9 (2)° (NO₂ group to ring) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound. Given its structure, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods. The choice depends on the sample matrix, the required purity level, and the scale of the separation (analytical or preparative).

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nitroaromatic compounds. cdc.gov Reversed-phase (RP) HPLC is particularly well-suited for this purpose. nih.gov

A typical RP-HPLC method for analyzing this compound would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase. Method development for similar compounds, such as 1-Chloro-4-(chloromethyl)-2-nitrobenzene, has been demonstrated on specialized reverse-phase columns. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore exhibits strong absorbance at specific wavelengths, typically in the range of 254-280 nm. nih.gov By calibrating the instrument with standards of known concentration, the method can be used for precise quantification and purity assessment.

Table 4: Representative HPLC Conditions for Analysis of Related Nitroaromatics

| Parameter | Condition Example 1 sielc.com | Condition Example 2 nih.gov |

|---|---|---|

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Analyte | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | p-Nitrochlorobenzene and isomers |

| Column | Newcrom R1 (special reverse-phase) | Hitachi gel #3056 (C18) |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with phosphoric acid | 2-propanol: water (40:60, v/v) |

| Flow Rate | Not specified | 0.8 ml/min |

| Temperature | Ambient | 50 °C |

| Detector | UV or Mass Spectrometry (MS) | UV at 270 nm |

| Application | Separation and analysis | Separation and quantification |

Gas Chromatography (GC) for Volatile Compound Analysis

There is no specific published research detailing the gas chromatographic analysis of this compound. While GC is a standard method for the analysis of volatile and semi-volatile nitroaromatic compounds, specific parameters such as column type, temperature programs, retention times, and detector response for this particular compound are not available in the scientific literature.

For context, the analysis of other nitroaromatics is well-documented. For example, EPA Method 8091 provides general gas chromatographic conditions for detecting nitroaromatics, but it does not list this compound. Analysis of related compounds like 4-Chloro-1-methyl-2-nitrobenzene (also known as 4-chloro-2-nitrotoluene) is documented, but these methods and results cannot be directly extrapolated due to differences in chemical structure and properties such as volatility and polarity imparted by the chloromethoxy group (-OCH₂Cl) versus a chloro group (-Cl).

Table 1: Comparison of Related Compounds and Lack of Data

| Compound Name | CAS Number | Availability of GC Data |

|---|---|---|

| This compound | 1697496-27-7 | No specific data found |

| 4-Chloro-1-methyl-2-nitrobenzene | 89-59-8 | Data available |

| 4-(Chloromethyl)-1-methyl-2-nitrobenzene | 84540-59-0 | No specific data found |

Advanced Microextraction Techniques (e.g., SPME, DLLME) for Sample Preparation in Trace Analysis

No specific methods or research findings have been published on the use of Solid-Phase Microextraction (SPME) or Dispersive Liquid-Liquid Microextraction (DLLME) for the sample preparation and trace analysis of this compound.

These advanced, solvent-minimal sample preparation techniques are widely applied to the analysis of various organic pollutants, including other nitroaromatic compounds, in environmental matrices. Research has demonstrated the effectiveness of SPME and DLLME for concentrating nitrobenzenes and their derivatives from water samples prior to chromatographic analysis. These studies optimize parameters such as fiber coating (for SPME), extraction and disperser solvents (for DLLME), extraction time, and pH to achieve high enrichment factors and low detection limits.

However, without experimental studies on this compound, it is not possible to provide specific, scientifically validated protocols or research findings for its analysis using these techniques. The unique polarity and chemical reactivity of the chloromethoxy group would necessitate dedicated method development and validation.

Table 2: General Parameters for Microextraction of Nitroaromatic Compounds (Not Specific to this compound)

| Technique | Key Parameters for Optimization | Typical Application |

|---|---|---|

| SPME | Fiber coating (e.g., PDMS, DVB/CAR/PDMS), extraction time, temperature, sample agitation, salt addition. | Trace analysis of volatile and semi-volatile organic compounds in water and air. |

| DLLME | Type and volume of extraction solvent (e.g., tetrachloroethylene), type and volume of disperser solvent (e.g., acetone, acetonitrile), sample pH, centrifugation time. | Rapid preconcentration of organic analytes from aqueous samples. |

Compound Index

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloro-1-methyl-2-nitrobenzene |

| 4-(Chloromethyl)-1-methyl-2-nitrobenzene |

| 1-[(Chloromethoxy)methyl]-4-nitrobenzene |

| 4-chloro-2-nitrotoluene |

| tetrachloroethylene |

| acetone |

Environmental Transformation and Bioremediation Studies of Chlorinated Nitroaromatic Compounds

Microbial Metabolism and Degradation Pathways

The biodegradation of chlorinated nitroaromatic compounds is a key area of research for the remediation of contaminated sites. nih.gov Microorganisms have evolved diverse metabolic strategies to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.govresearchgate.net These microbial processes are central to the natural attenuation and engineered bioremediation of CNAs.

A variety of bacteria and fungi have been identified that can transform or completely mineralize chlorinated nitroaromatic compounds. nih.govnih.gov Bacteria, in particular, have been isolated from contaminated soils and waters that can use CNAs as their sole source of carbon and energy. nih.govresearchgate.net Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to degrade a range of nitroaromatic compounds, often through the action of nonspecific enzymes. nih.gov

Bacterial degradation can proceed through several initial strategies, including the oxidative removal of the nitro group, reduction of the nitro group, or reductive dehalogenation. researchgate.net The specific pathway employed depends on the microbial species, the specific structure of the CNA, and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

The following table provides examples of microorganisms capable of transforming chlorinated nitroaromatic compounds and the types of transformations they carry out.

| Microorganism | Compound Transformed | Type of Transformation |

| Pseudomonas sp. | 4-Chloro-2-nitrophenol | Degradation |

| Ralstonia sp. JS705 | Chloronitrobenzene isomers | Mineralization |

| Rhodococcus erythropolis | Aniline (related compound) | Metabolism |

| Burkholderia sp. | 2,4-Dinitrotoluene | Degradation |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene | Mineralization |

Under anaerobic or anoxic conditions, the most common initial step in the biotransformation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.govnih.gov This six-electron reduction proceeds through highly reactive intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) derivatives. nih.gov This transformation is significant because the resulting chloroanilines are often less toxic and more amenable to further degradation than their nitroaromatic precursors. researchgate.netacs.org

This reduction can be carried out by a wide range of anaerobic and facultative anaerobic bacteria. nih.gov The process can be a form of detoxification or, in some cases, the initial step in a pathway that allows the organism to use the compound for growth. nih.gov The reduction of the nitro group makes the aromatic ring more susceptible to subsequent enzymatic attack.

The general pathway for this transformation is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitroaromatic → Nitrosoaromatic → Hydroxylaminoaromatic → Arylamine)

Reductive dechlorination is a crucial process in the breakdown of chlorinated aromatic compounds, involving the removal of a chlorine atom and its replacement with a hydrogen atom. tpsgc-pwgsc.gc.cataylorandfrancis.com This reaction is primarily carried out by anaerobic microorganisms that use the chlorinated compound as an electron acceptor in a process known as dehalorespiration. frtr.govenviroforensics.com For this to occur, an electron donor, such as hydrogen or a simple organic acid, must be available in the environment. tpsgc-pwgsc.gc.cataylorandfrancis.com

Reductive dechlorination can also happen through cometabolism, where the dechlorination is a fortuitous side reaction of an enzyme produced for another purpose. tpsgc-pwgsc.gc.cataylorandfrancis.com This process is significant because it reduces the toxicity of the compound and can be the first step in its complete breakdown. epa.gov The susceptibility of a chlorinated nitroaromatic compound to reductive dechlorination depends on the number and position of the chlorine atoms on the aromatic ring.

Mineralization is the complete degradation of an organic contaminant to its inorganic constituents, such as carbon dioxide, water, and mineral salts. researchgate.net For chlorinated nitroaromatic compounds, this involves the cleavage of the aromatic ring and the release of chloride and nitrite (B80452) or ammonium (B1175870) ions. researchgate.net Complete mineralization is the ultimate goal of bioremediation as it results in the complete removal of the pollutant from the environment.

Aerobic bacteria have demonstrated the ability to mineralize some chlorinated nitroaromatic compounds. researchgate.netresearchgate.net These pathways often begin with an oxidative attack on the aromatic ring, typically catalyzed by dioxygenase or monooxygenase enzymes, which leads to the removal of the nitro group as nitrite. nih.gov Following the initial attack, the resulting catechols or other hydroxylated intermediates are funneled into central metabolic pathways after ring cleavage. researchgate.net

Physicochemical Degradation Pathways (Photolysis, Hydrolysis, Ozonation)

In addition to microbial degradation, chlorinated nitroaromatic compounds can be transformed in the environment through abiotic processes. These physicochemical pathways, including photolysis, hydrolysis, and ozonation, can contribute to the natural attenuation of these pollutants and are also harnessed in engineered water treatment systems. researchgate.net

Photolysis: This process involves the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. The presence of a nitro group on the aromatic ring can make some compounds susceptible to photolysis. researchgate.net The photolytic degradation of chlorinated nitroaromatics can be enhanced in the presence of substances like nitrate, which can generate highly reactive hydroxyl radicals upon UV irradiation. researchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While the aromatic ring of many chlorinated nitroaromatic compounds is generally stable against hydrolysis, certain side chains can be susceptible. For a compound like 4-(Chloromethoxy)-1-methyl-2-nitrobenzene, the chloromethoxy group may be subject to hydrolysis, although the rate would be dependent on environmental conditions such as pH.

Ozonation: Ozone (O₃) is a powerful oxidizing agent used in water treatment to degrade a wide range of organic contaminants. nih.govacs.org Ozonation can effectively break down chlorinated and nitroaromatic compounds. acs.org The reaction of ozone with these compounds can lead to the formation of more biodegradable intermediates or complete mineralization. nih.govmdpi.comulaval.ca Studies have shown that ozonation prior to chlorination in drinking water treatment can sometimes lead to the formation of other disinfection by-products, indicating complex reaction pathways. nih.gov

Analytical Methodologies for Environmental Detection and Monitoring (Focus on Technique Principles)

The effective monitoring and management of environmental contamination by chlorinated nitroaromatic compounds rely on sensitive and specific analytical methods. cdc.gov The primary techniques used for their detection and quantification in environmental matrices such as water, soil, and air are based on chromatography coupled with various detectors.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile organic compounds. A sample is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, and the different compounds are separated based on their boiling points and interactions with the column's stationary phase. For the analysis of chlorinated nitroaromatic compounds, GC is often paired with highly sensitive detectors:

Electron Capture Detector (ECD): This detector is highly sensitive to compounds containing electronegative atoms like halogens and nitro groups, making it well-suited for the analysis of CNAs. cdc.gov

Mass Spectrometry (MS): GC-MS provides both separation and identification of compounds. As components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification. cdc.gov

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus, offering excellent sensitivity for nitroaromatic compounds. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate compounds that are not easily volatilized. The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. For the detection of chlorinated nitroaromatic compounds, HPLC is commonly coupled with:

Ultraviolet (UV) Detector: Many aromatic compounds, including nitroaromatics, absorb UV light. A UV detector measures this absorbance, allowing for the quantification of the compounds as they elute from the column. cdc.gov

Mass Spectrometry (LC-MS): Similar to GC-MS, coupling HPLC with a mass spectrometer allows for both the separation of complex mixtures and the highly specific detection and identification of the individual components. nih.gov

The following table summarizes the key principles of these analytical techniques.

| Technique | Principle of Separation | Principle of Detection |

| GC-ECD | Separation of volatile compounds based on boiling point and polarity in a gas phase. | Detects compounds with high electron affinity (e.g., halogens, nitro groups) by measuring a decrease in a standing current. |

| GC-MS | Separation of volatile compounds based on boiling point and polarity in a gas phase. | Ionizes and fragments molecules, then separates the fragments based on their mass-to-charge ratio, providing a unique mass spectrum for identification. |

| HPLC-UV | Separation of non-volatile compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Measures the absorbance of UV light by the analyte at a specific wavelength. |

| LC-MS | Separation of non-volatile compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Interfaces the liquid chromatograph with a mass spectrometer for sensitive and specific detection and identification based on mass-to-charge ratio. |

Chromatographic and Spectrometric Approaches for Trace Analysis

The detection and quantification of chlorinated nitroaromatic compounds, such as this compound, in environmental matrices necessitate highly sensitive and selective analytical methods. Due to their potential toxicity and persistence, trace-level analysis is crucial for monitoring their fate and transformation. Chromatographic techniques, particularly when coupled with spectrometric detectors, provide the requisite sensitivity and specificity for this purpose.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many chlorinated nitroaromatics. The separation is based on the partitioning of analytes between a stationary phase and a mobile gas phase. For chlorinated nitroaromatic compounds, GC is frequently coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer for definitive identification.

For the closely related compound 4-Chloro-1-methyl-2-nitrobenzene (also known as 4-chloro-2-nitrotoluene), experimental Kovats retention index data are available, which are crucial for its identification in complex mixtures. The retention index is a normalized measure of a compound's retention time, which helps in comparing results across different GC systems.

Table 1: Experimental Kovats Retention Index for 4-Chloro-1-methyl-2-nitrobenzene

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 1268 |

| Semi-standard non-polar | 1300.1, 1306.5 |

| Standard polar | 1901, 1915 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique, particularly for less volatile or thermally labile compounds. The separation is achieved in a liquid mobile phase passing through a column packed with a solid stationary phase. For nitroaromatic compounds, reversed-phase HPLC with an ultraviolet (UV) detector is a common approach, as the nitroaromatic moiety is a strong chromophore.

An established HPLC method exists for the analysis of 4-(Chloromethyl)-1-methyl-2-nitrobenzene (also known as 4-(chloromethyl)-2-nitrotoluene). This method utilizes a reversed-phase column and a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier. sielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile acid (phosphoric acid) is typically replaced with a volatile one like formic acid. sielc.com

Table 2: HPLC Method for the Analysis of Structurally Similar Compounds

| Compound | Column | Mobile Phase | Detection |

|---|---|---|---|

| 4-(Chloromethyl)-1-methyl-2-nitrobenzene | Newcrom R1 (Reversed-Phase) | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) | UV or MS |

| 4-Chloro-1-methyl-2-nitrobenzene | Newcrom R1 (Reversed-Phase) | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) | UV or MS |

Mass Spectrometry (MS)

Mass spectrometry provides detailed structural information and is an invaluable tool for the unambiguous identification of environmental contaminants. When coupled with GC (GC-MS) or HPLC (LC-MS), it offers a two-dimensional separation and detection system that is highly specific and sensitive. In GC-MS analysis of chlorinated nitroaromatic compounds, electron ionization (EI) is often used, which generates a characteristic fragmentation pattern (mass spectrum) that serves as a fingerprint for the compound.

While a specific mass spectrum for this compound is not available, the NIST WebBook contains the electron ionization mass spectrum for the related compound 1-Chloro-4-methyl-2-nitrobenzene . nist.gov This spectrum would show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of groups like NO2, Cl, and CH3, which aids in its structural elucidation. The analysis of such spectra for related compounds is fundamental to tentatively identifying unknown but structurally similar molecules.

Future Research Directions and Innovations

Advancements in Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is steering the development of more environmentally benign and efficient methods for synthesizing functionalized nitroaromatic compounds. For 4-(Chloromethoxy)-1-methyl-2-nitrobenzene, this translates to innovations in catalytic systems and the adoption of continuous manufacturing processes.

Recent research has highlighted the potential of novel catalytic systems to improve the synthesis of nitroaromatic compounds. For instance, the development of metal-organic frameworks (MOFs) as catalyst supports offers high surface area and tunable porosity, which can enhance catalytic efficiency and selectivity. nih.gov Nickel nanoparticles immobilized on modified MOFs have been shown to be effective for the reduction of nitroarenes, a key reaction in the functionalization of these compounds. nih.gov Furthermore, photocatalytic methods are emerging as a sustainable approach for the selective hydrogenation of functionalized nitrobenzenes. rsc.org

Biocatalysis presents a particularly promising avenue for the sustainable synthesis of complex aromatic amines from nitroaromatic precursors. researchgate.netchemrxiv.orgresearchgate.net Nitroreductase enzymes, for example, can selectively reduce the nitro group under mild, aqueous conditions, offering a high degree of chemo- and regioselectivity that is often challenging to achieve with traditional chemical methods. nih.govoup.com The use of whole-cell biocatalysts or immobilized enzymes can lead to more cost-effective and environmentally friendly processes. researchgate.netchemrxiv.org Future research in this area will likely focus on enzyme engineering to develop robust biocatalysts with tailored substrate specificity for compounds like this compound and the integration of biocatalytic steps into multi-step synthetic sequences.

| Catalytic System | Description | Potential Advantages for Nitroaromatic Synthesis |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with a porous structure, composed of metal ions or clusters coordinated to organic ligands. | High surface area, tunable porosity, and uniform distribution of active sites can enhance catalytic activity and selectivity. nih.gov |

| Photocatalysis | The use of light to activate a catalyst, which in turn drives a chemical reaction. | Can enable highly selective reactions under mild conditions, reducing energy consumption and by-product formation. rsc.org |

| Biocatalysis (e.g., Nitroreductases) | The use of enzymes or whole microorganisms to catalyze chemical reactions. | High selectivity, mild reaction conditions (aqueous environment, ambient temperature and pressure), and reduced environmental impact. researchgate.netnih.govoup.com |

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis of nitroaromatic compounds, which are often associated with highly exothermic and potentially hazardous reactions. nih.gov The use of microreactors with high surface-area-to-volume ratios allows for precise control of reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and greater consistency. nih.gov This technology is particularly well-suited for nitration reactions, which are a key step in the synthesis of many nitroaromatic compounds. nih.gov

The integration of flow chemistry with automated systems is set to revolutionize the synthesis of complex molecules. youtube.comsynplechem.com Automated platforms can perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner, accelerating the discovery and optimization of new synthetic routes. youtube.com For a compound like this compound, this could enable the rapid exploration of reaction conditions and the on-demand synthesis of derivatives for further research.

| Technology | Description | Key Benefits for Synthesizing this compound |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Enhanced safety for exothermic reactions, precise control over reaction parameters, improved yield and reproducibility, and easier scalability. nih.gov |

| Automated Synthesis | The use of robotic systems to perform chemical syntheses. | Increased throughput, reduced manual labor, improved reproducibility, and the ability to perform complex multi-step syntheses. youtube.comsynplechem.com |

Expanding Computational Chemistry Applications

Computational chemistry is becoming an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds. For nitroaromatic compounds, QSAR models have been developed to predict their toxicity based on molecular descriptors. mdpi.comnih.gov These models can help in the early identification of potentially hazardous compounds and guide the design of safer alternatives.

Furthermore, computational methods such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of molecules. mdpi.com By calculating parameters like HOMO and LUMO energies, electrostatic potentials, and dipole moments, researchers can gain a deeper understanding of the reactivity of substituted nitrobenzenes and predict their behavior in chemical reactions. mdpi.com This knowledge is crucial for optimizing synthetic routes and designing new reactions. For polychlorinated aromatic compounds, which share structural similarities with this compound, QSTR models have been used to predict their biotransformation pathways. mdpi.com

The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the pace of chemical discovery. AI algorithms can be trained on large datasets of chemical reactions and molecular properties to predict the outcomes of new reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties. youtube.com In the context of this compound, AI could be used to:

Predict reaction outcomes: By analyzing the structure of the starting material and reagents, AI models can predict the likely products and yields of a reaction, saving time and resources in the laboratory.

Optimize reaction conditions: Machine learning algorithms can explore a vast parameter space to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction.

De novo drug design: AI can generate novel molecular structures with predicted biological activity, opening up new avenues for drug discovery based on the nitroaromatic scaffold.

Exploration of Novel Applications in Functional Materials and Biomedicine

While the primary applications of many nitroaromatic compounds have traditionally been as synthetic intermediates, future research will likely focus on exploring their potential as functional materials and bioactive molecules. The unique electronic properties of the nitro group can be harnessed to create materials with interesting optical, electronic, or catalytic properties. For example, functionalized phenazine derivatives, which can be synthesized from nitroaromatic precursors, have shown promise in optical sensing and electrochemical applications. rsc.org

In the biomedical arena, the nitro group is a well-known pharmacophore present in a number of approved drugs. scielo.bracs.orgresearchgate.net Nitroaromatic compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net The bioreduction of the nitro group in hypoxic environments, such as those found in solid tumors, can lead to the formation of cytotoxic species, making nitroaromatic compounds attractive candidates for the development of hypoxia-activated prodrugs. acs.org The exploration of this compound and its derivatives in these areas could lead to the discovery of novel materials and therapeutic agents.

No Information Available for this compound

Extensive research has yielded no scientific data or literature pertaining to the chemical compound This compound . Searches across multiple chemical databases and scientific repositories have not provided any information on its synthesis, properties, or potential applications in interdisciplinary research.

The search results consistently identified related but structurally distinct compounds, including:

4-Chloro-1-methyl-2-nitrobenzene: In this molecule, a chlorine atom is directly attached to the benzene (B151609) ring at the 4-position.

4-Chloro-2-(chloromethyl)-1-nitrobenzene: This compound features a chloromethyl group (-CH2Cl) at the 2-position of the benzene ring.

1-Chloro-4-(chloromethyl)-2-nitrobenzene: Similar to the above, this isomer has the chloro and chloromethyl groups at different positions.

The key difference in the requested compound, "this compound," is the presence of a chloromethoxy group (-OCH2Cl) at the 4-position. This functional group consists of a chlorine atom bonded to a methoxy group, which is then attached to the benzene ring. The absence of any information on this specific structure suggests that it may be a novel compound that has not yet been synthesized or characterized, or it is a highly specialized intermediate not widely reported in the public domain.

Due to the strict requirement to focus solely on "this compound" and the complete lack of available information, it is not possible to generate the requested article on its "Interdisciplinary Research Synergies in Organic Chemistry." The creation of a scientifically accurate and informative article necessitates verifiable data from peer-reviewed research, which is currently unavailable for this specific chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.